molecular formula C9H8F2O B8470340 1-(2,4-Difluorophenyl)prop-2-en-1-ol

1-(2,4-Difluorophenyl)prop-2-en-1-ol

Cat. No.: B8470340
M. Wt: 170.16 g/mol
InChI Key: XOPGPJMLJFBGRW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)prop-2-en-1-ol is a fluorinated allylic alcohol characterized by a propenol backbone substituted with a 2,4-difluorophenyl group at the 1-position. This compound is synthetically versatile, often serving as an intermediate in medicinal chemistry and organic synthesis. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in drug design .

Synthesis:
The compound is typically synthesized via the Hosomi-Sakurai reaction, where 1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one undergoes allylation with allyltrimethylsilane in the presence of a Lewis acid catalyst. This method yields the alcohol derivative with high regioselectivity (85% yield) .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(2,4-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9,12H,1H2

InChI Key

XOPGPJMLJFBGRW-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Fluorine substitution : The 2,4-difluorophenyl group contributes to electronic effects (e.g., electron-withdrawing) and steric hindrance, influencing reactivity and binding interactions.
  • Propenol backbone: The allylic alcohol moiety enables participation in oxidation, reduction, and cyclization reactions, broadening its utility in synthetic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Key Functional Groups Structural Modifications Reactivity Profile
1-(2,4-Difluorophenyl)prop-2-en-1-ol Allylic alcohol, difluorophenyl Hydroxyl group at C1 Prone to oxidation, nucleophilic addition
1-(2,4-Difluorophenyl)-3-phenylprop-2-en-1-one α,β-unsaturated ketone, difluorophenyl Ketone at C1, phenyl at C3 Michael acceptor, undergoes conjugate addition
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one Chloro-fluorophenyl, ketone Cl substituents at C2 and C4, F at C5 Enhanced electrophilicity due to Cl
1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one Trihydroxy chalcone Hydroxyl groups at C2, C4 (ring A), C4' (ring B) Hydrogen-bonding capacity, antioxidant activity
Oteseconazole (MMV1634386) Azole, trifluoroethoxy, tetrazole Complex triazole and fluorinated groups CYP51 inhibition, antifungal activity

Electrophilic Reactivity

  • This compound : The allylic alcohol undergoes oxidation to form α,β-unsaturated ketones, critical in synthesizing heterocycles (e.g., pyrrolidines) .
  • Chalcone Derivatives: Compounds like 1-(2,4-dihydroxyphenyl)prop-2-en-1-one exhibit keto-enol tautomerism, enabling metal chelation and radical scavenging .

Key Research Findings

Fluorine Impact: Fluorination at the 2,4-positions enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., dihydroxyphenyl chalcones) .

Structural-Activity Relationships (SAR) :

  • Substitution at C3 (e.g., phenyl groups) increases steric bulk, reducing reactivity toward nucleophiles .
  • Replacement of –OH with –O-trifluoroethyl (as in oteseconazole) improves antifungal potency by optimizing target binding .

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